
Kynurenine sulfate
Overview
Description
Kynurenine sulfate is a derivative of kynurenine, an intermediate in the metabolism of the essential amino acid tryptophan. This compound plays a significant role in various biological processes, including immune regulation and neurotransmission. This compound is known for its involvement in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital cofactor in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kynurenine sulfate can be synthesized through the chemical modification of kynurenine. The process typically involves the reaction of kynurenine with sulfuric acid under controlled conditions to form the sulfate salt. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Kynurenine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kynurenic acid, a neuroactive compound.
Reduction: The compound can be reduced to form other derivatives, such as 3-hydroxykynurenine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other chemical groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions
Major Products Formed:
Kynurenic Acid: Formed through oxidation.
3-Hydroxykynurenine: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions
Scientific Research Applications
Neuroscience Applications
- Neuroprotection : Kynurenine sulfate has been shown to exert neuroprotective effects in various experimental models of neurodegeneration. High doses of this compound have been associated with increased levels of kynurenic acid, which can protect neurons from excitotoxicity by antagonizing NMDA receptors . Studies indicate that systemic administration can alter synaptic transmission and behavioral outcomes in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .
- Cognitive Impairment : Research indicates that this compound may influence cognitive functions by modulating synaptic plasticity. For instance, exposure to environmental toxins like lead has been linked to increased levels of kynurenic acid, which correlates with cognitive deficits . This suggests that targeting the kynurenine pathway could be a strategy for mitigating cognitive impairment.
- Stroke and Ischemia : this compound's role in stroke pathophysiology has been extensively studied. It is implicated in exacerbating neuronal damage following ischemic events. Preclinical studies demonstrate that inhibiting kynurenine pathway enzymes can reduce infarct size and improve neurological outcomes post-stroke . This highlights its potential as a biomarker for stroke severity and a target for therapeutic intervention.
Immunological Applications
- Immunosuppression : this compound has been identified as an immunosuppressive agent, particularly in the context of chronic inflammatory conditions. It plays a crucial role in modulating immune responses during colitis, suggesting its potential utility in treating inflammatory bowel diseases . The compound's ability to influence T cell activation and proliferation underscores its importance in immune regulation.
- Cardiovascular Health : Elevated levels of kynurenine have been associated with cardiovascular events, particularly in patients with chronic kidney disease. Studies indicate that increased serum levels of kynurenine correlate with adverse cardiovascular outcomes, suggesting that modulation of this pathway might offer therapeutic benefits in managing cardiovascular risks .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Gigler et al., 2007 | Neuroprotection | High-dose this compound administration showed neuroprotective effects in models of neurodegeneration. |
Ximing et al., 2019 | Stroke | Lower tryptophan and kynurenic acid levels were found in stroke patients compared to controls; suggests potential biomarkers for prognosis. |
Németh et al., 2004 | Cognitive function | Alterations in cognitive performance were linked to changes in kynurenic acid levels post-exposure to toxins. |
Mechanism of Action
Kynurenine sulfate exerts its effects primarily through its involvement in the kynurenine pathway. It acts as a precursor to several bioactive metabolites, including kynurenic acid and quinolinic acid. These metabolites interact with various molecular targets, such as N-methyl-D-aspartate (NMDA) receptors and aryl hydrocarbon receptors, influencing neurotransmission and immune responses .
Comparison with Similar Compounds
Kynurenic Acid: A neuroactive compound with antiglutamatergic properties.
3-Hydroxykynurenine: An intermediate in the kynurenine pathway with antioxidant properties.
Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases
Uniqueness of Kynurenine Sulfate: this compound is unique due to its sulfate group, which enhances its solubility and stability compared to other kynurenine derivatives. This property makes it particularly useful in biochemical assays and industrial applications .
Biological Activity
Kynurenine sulfate (KYNs) is a significant metabolite in the kynurenine pathway, primarily derived from the degradation of tryptophan. This pathway plays a crucial role in various biological processes, including neurotransmission, immune response, and metabolic regulation. KYNs has garnered attention for its potential neuroactive properties and implications in several neurological and psychiatric disorders. This article reviews the biological activity of KYNs, highlighting its mechanisms of action, effects on behavior, and associations with various health conditions.
This compound is produced through the enzymatic conversion of tryptophan via indoleamine 2,3-dioxygenase (IDO) and subsequent metabolic steps. The biological activity of KYNs is largely attributed to its conversion into kynurenic acid (KYNA), which exhibits both neuroprotective and neurotoxic properties depending on its concentration and context.
Neuroactive Properties
- Receptor Interaction : KYNs can modulate neurotransmitter systems by acting on glutamate receptors. KYNA acts as a non-competitive antagonist at the NMDA receptor and an antagonist at the α7 nicotinic acetylcholine receptor, influencing synaptic transmission .
- Behavioral Effects : Studies have shown that systemic administration of KYNs can lead to behavioral changes in animal models, including hypoactivity and deficits in spatial working memory. For instance, low doses of KYNs have been linked to cognitive impairments in C57Bl/6j mice .
Research Findings
Recent studies have elucidated the complex role of KYNs in various health conditions:
1. Neurological Disorders
KYNs has been implicated in neurodegenerative diseases due to its dual role in neuroprotection and neurotoxicity. Elevated levels of KYNA are associated with reduced neuronal activity, which may contribute to cognitive decline in conditions such as Alzheimer's disease .
2. Kidney Disease
Research indicates that alterations in the kynurenine pathway metabolites, including KYNs, are associated with chronic kidney disease (CKD). High levels of kynurenic acid correlate with slower declines in renal function, suggesting a protective role against kidney damage .
3. Inflammatory Conditions
The kynurenine pathway is upregulated during inflammatory responses, leading to increased production of KYNs. This has been observed in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, where changes in kynurenine levels may serve as biomarkers for disease progression .
Data Tables
Case Studies
A systematic review highlighted several case studies demonstrating the effects of KYNs on neurological outcomes:
- Case Study 1 : In a rodent model of stroke, peripheral administration of KYN improved neurological outcomes by facilitating KYNA production in the brain .
- Case Study 2 : Patients with chronic kidney disease showed altered kynurenine metabolites correlating with disease severity and progression rates .
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying kynurenine sulfate in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for low-concentration metabolites like this compound. Protocols should include isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects . Sample preparation often involves protein precipitation (e.g., methanol/acetone) followed by solid-phase extraction to isolate metabolites. Validation parameters (precision, accuracy, limit of detection) must adhere to FDA/EMA guidelines for bioanalytical assays .
Q. How do researchers standardize protocols for this compound measurement across diverse experimental models?
- Methodology : Cross-laboratory validation studies are critical. For example, using shared reference materials (e.g., NIST-certified this compound) and harmonized extraction protocols minimizes inter-lab variability. Detailed documentation of centrifugation speeds, pH adjustments, and storage temperatures (−80°C with limited freeze-thaw cycles) is essential for reproducibility .
Q. What is the biochemical rationale for studying this compound in chronic kidney disease (CKD) research?
- Methodology : this compound accumulates in CKD due to impaired renal excretion and altered tryptophan metabolism via the kynurenine pathway (KP). Its pro-oxidant and pro-inflammatory effects are mechanistically linked to endothelial dysfunction, a key driver of cardiovascular complications in CKD. Studies often pair this compound levels with markers like indoxyl sulfate to explore synergistic toxicity .
Advanced Research Questions
Q. How can researchers address heterogeneity in meta-analyses of this compound’s role in chronic diseases?
- Methodology : Use the Q-test and I² statistic to quantify heterogeneity. For example, a high I² value (>50%) suggests substantial variability, prompting subgroup analyses by disease stage, sample type (plasma vs. serum), or assay methodology. Random-effects models (e.g., DerSimonian-Laird estimator) are preferred over fixed-effects models when heterogeneity is significant .
Q. What experimental designs reconcile contradictory findings between in vitro and in vivo studies of this compound’s neurotoxicity?
- Methodology : Employ humanized animal models (e.g., mice with humanized CYP enzymes) to bridge interspecies metabolic differences. In vitro studies should replicate in vivo conditions (e.g., physiologically relevant concentrations, co-culture systems with astrocytes and neurons). Discrepancies may arise from differences in blood-brain barrier permeability, which can be assessed via microdialysis .
Q. How can researchers integrate omics data (e.g., metabolomics, transcriptomics) to elucidate this compound’s mechanistic pathways?
- Methodology : Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify co-regulated genes/metabolites. For example, correlating this compound levels with IDO1 (indoleamine 2,3-dioxygenase 1) expression in transcriptomic datasets reveals upstream regulatory nodes. Multi-omics integration tools like MixOmics or MetaboAnalyst enable network-based hypothesis generation .
Q. What statistical approaches are optimal for longitudinal studies tracking this compound fluctuations in disease progression?
- Methodology : Mixed-effects models account for intra-subject variability and missing data. Time-dependent covariates (e.g., glomerular filtration rate in CKD) can be modeled using spline functions. Power calculations should adjust for attrition rates and nonlinear metabolite trajectories .
Q. Data Contradiction and Reproducibility
Q. Why do some studies report this compound as a biomarker of inflammation, while others associate it with immunosuppression?
- Analysis : Context-dependent effects are key. In acute inflammation, KP activation generates immunosuppressive metabolites (e.g., this compound), but chronic elevation may induce oxidative stress, reversing anti-inflammatory roles. Studies must stratify by disease phase and control for confounders like concurrent antibiotic use, which alters gut microbiota-dependent KP modulation .
Q. How can researchers mitigate batch effects in large-scale this compound datasets?
- Methodology : Apply ComBat or surrogate variable analysis (SVA) to adjust for technical variability. Include batch-specific quality control samples (e.g., pooled plasma in each batch) to monitor drift. Pre-analytical variables (e.g., fasting status, time of sample collection) should be standardized or included as covariates .
Q. Experimental Design and Validation
Q. What in vivo models best recapitulate this compound’s role in human pathologies?
- Methodology : 5/6 nephrectomy rats mimic CKD-associated metabolite accumulation, while IDO1-transgenic mice model chronic inflammation. Orthogonal validation via genetic knockdown (e.g., siRNA targeting kynurenine sulfotransferase) or pharmacological inhibition (e.g., PF-04859989) strengthens causality .
Q. How should researchers validate novel interactions between this compound and cellular receptors?
- Methodology : Combine surface plasmon resonance (SPR) for binding affinity measurements with functional assays (e.g., calcium flux in HEK293 cells expressing putative receptors). Negative controls (e.g., receptor knockout lines) and positive controls (e.g., known ligands) are mandatory .
Q. Literature and Data Synthesis
Q. Which academic databases are most comprehensive for systematic reviews on this compound?
- Methodology : Prioritize PubMed/MEDLINE, Embase, and Web of Science for biomedical studies. Use controlled vocabulary (e.g., MeSH terms: “kynurenine/analogs & derivatives,” “sulfates/metabolism”) and Boolean operators. Grey literature (e.g., ClinicalTrials.gov ) should be searched to minimize publication bias .
Properties
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16055-80-4 | |
Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kynurenine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KYNURENINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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